molecular formula C₂₁H₁₆ClF₃N₄O₃.C₇H₈O₃S B000631 Sorafenib tosylate CAS No. 475207-59-1

Sorafenib tosylate

カタログ番号 B000631
CAS番号: 475207-59-1
分子量: 637 g/mol
InChIキー: IVDHYUQIDRJSTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sorafenib tosylate is an oral multikinase inhibitor . It is used to treat liver cancer, thyroid cancer, or kidney cancer . Sorafenib may also be used for purposes not listed in this medication guide .


Synthesis Analysis

Sorafenib tosylate has been loaded into albumin nanocarriers using a scalable process involving high-pressure homogenization . This process resulted in nanoparticles with an average size of 180±9 nm, encapsulation efficiency of 95%, and drug-loading efficiency of 48% .


Molecular Structure Analysis

Two crystalline forms of sorafenib tosylate were identified using X-ray powder diffraction, FT-IR, and Raman spectroscopy . The solubility of these forms was studied, and it was found that both forms were insoluble in 0.1 N hydrochloric acid (HCl), in acetate buffer (pH 4.5), and in phosphate buffer (pH 6.8) .


Chemical Reactions Analysis

Sorafenib tosylate is a type of targeted therapy drug called a kinase inhibitor . It works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells .


Physical And Chemical Properties Analysis

Sorafenib tosylate has a molecular formula of C28H24ClF3N4O6S . It should be stored at 4°C in sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

科学的研究の応用

Treatment of Hepatocellular Carcinoma

Sorafenib tosylate is approved by the U.S. Food and Drug Administration (FDA) for the treatment of unresectable hepatocellular carcinoma, a type of liver cancer . It has shown to improve patient overall survival .

Treatment of Advanced Renal Cell Carcinoma

Sorafenib tosylate is also used as a single-agent therapy in renal cell carcinoma, a type of kidney cancer . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation .

Treatment of Differentiated Thyroid Carcinoma

This drug is used in the treatment of differentiated thyroid carcinoma in certain patients whose cancer has gotten worse, has come back, or has spread to other parts of the body and did not respond to treatment with radioactive iodine .

Structural Polymorphism and Solubility

The presence of active pharmaceutical ingredients (APIs) in the forms of different polymorphic states can induce differences in their physicochemical properties. In the case of poorly soluble APIs, like sorafenib tosylate, small variations in solubility may result in large bioavailability differences .

Drug Delivery Systems

To overcome the drawbacks of sorafenib tosylate, such as poor aqueous solubility, low bioavailability, unfavorable pharmacokinetic properties, and undesirable side effects, the entrapment of sorafenib into nanocarriers by nanoformulations is an effective strategy .

Increased Oral Bioavailability

Sorafenib loaded Self Nanoemulsifying Drug Delivery System (SNEDDS) could potentially be exploited as a delivery system for increased oral bioavailability by 5 times when comparing with pure drug by minimizing first-pass metabolism and increased solubility .

Safety and Hazards

Sorafenib tosylate can cause skin irritation, serious eye irritation, and respiratory irritation . It may damage fertility or the unborn child and may cause harm to breast-fed children . It can also cause damage to organs through prolonged or repeated exposure .

将来の方向性

Sorafenib tosylate is approved to treat hepatocellular carcinoma, renal cell carcinoma, and thyroid cancer . It is also being studied in the treatment of other types of cancer . A study has shown that an oral nanoformulation of sorafenib tosylate resulted in nearly two-fold enhancement in the oral bioavailability and enhanced therapeutic efficacy with a better safety profile compared to the current clinical formulation .

作用機序

Target of Action

Sorafenib tosylate is a kinase inhibitor that primarily targets cell surface tyrosine kinase receptors and downstream intracellular kinases . These targets are implicated in tumor cell proliferation and tumor angiogenesis . It specifically targets serine-threonine kinase Raf and several tyrosine kinases involved in tumor growth .

Mode of Action

Sorafenib tosylate exhibits a dual mechanism of action. It blocks tumor proliferation and growth by inhibiting the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway on tumor cells . Additionally, it reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature . Sorafenib is more selective for c-Raf than B-RAF .

Biochemical Pathways

Sorafenib tosylate affects multiple biochemical pathways. It inhibits the RAF/MEK/ERK pathway, which plays a crucial role in cell proliferation . It also inhibits VEGFR and PDGFR signaling pathways, which are involved in angiogenesis . Furthermore, sorafenib treatment induces autophagy , which may suppress tumor growth.

Result of Action

The action of sorafenib tosylate results in decreased tumor cell proliferation and reduced tumor angiogenesis . By blocking the signals that trigger cancer cells to divide and grow, and the signals that promote the growth of new blood vessels that tumors need to grow, sorafenib tosylate prevents cancer cells from growing and may even kill them .

Action Environment

The action, efficacy, and stability of sorafenib tosylate can be influenced by various environmental factors. For instance, the pH difference between cancer cells and normal cells is a key point of smart nanogel, a delivery system for sorafenib tosylate . This system improves the therapeutic efficacy of poorly water-soluble drugs like sorafenib tosylate by delivering the drug in a target tumor with decreased adverse effects . .

特性

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYUQIDRJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047839
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorafenib tosylate

CAS RN

475207-59-1
Record name Nexavar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475207-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORAFENIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib tosylate
Reactant of Route 2
Reactant of Route 2
Sorafenib tosylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sorafenib tosylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sorafenib tosylate
Reactant of Route 5
Reactant of Route 5
Sorafenib tosylate
Reactant of Route 6
Reactant of Route 6
Sorafenib tosylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。